3,5-Dichloro-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid
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Overview
Description
3,5-Dichloro-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound characterized by the presence of multiple halogen atoms and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the chlorination of benzoic acid derivatives followed by iodination and subsequent coupling reactions to introduce the carbamothioylamino group. The reaction conditions often require the use of solvents like dimethylformamide and catalysts such as thionyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and iodination processes, followed by purification steps such as recrystallization and chromatography to ensure the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Thionyl Chloride: For chlorination reactions.
Iodine: For iodination reactions.
Dimethylformamide: As a solvent for various reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of halogenated derivatives, while coupling reactions can produce more complex organic molecules .
Scientific Research Applications
3,5-Dichloro-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The presence of halogen atoms and functional groups allows it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorobenzoic Acid: A simpler compound with similar halogenation but lacking the carbamothioylamino group.
3,5-Dichloro-2-hydroxybenzoic Acid: Another derivative with a hydroxyl group instead of the carbamothioylamino group
Uniqueness
3,5-Dichloro-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid is unique due to its combination of halogen atoms and the carbamothioylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
586391-44-8 |
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Molecular Formula |
C15H8Cl3IN2O3S |
Molecular Weight |
529.6 g/mol |
IUPAC Name |
3,5-dichloro-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H8Cl3IN2O3S/c16-6-3-9(14(23)24)12(11(18)4-6)20-15(25)21-13(22)8-5-7(19)1-2-10(8)17/h1-5H,(H,23,24)(H2,20,21,22,25) |
InChI Key |
RITSVEGZFATPEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)NC(=S)NC2=C(C=C(C=C2Cl)Cl)C(=O)O)Cl |
Origin of Product |
United States |
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